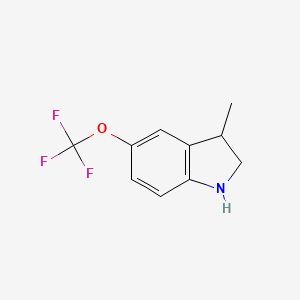![molecular formula C9H9BrClN3 B13219458 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13219458.png)
5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with bromine, chlorine, and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.
Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine and chlorine gas or N-bromosuccinimide and N-chlorosuccinimide under controlled conditions.
Alkylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and chlorine atoms, along with the pyrrolo[2,3-d]pyrimidine core, allow it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-2-(tert-butyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H9BrClN3 |
|---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9BrClN3/c1-4(2)8-13-7(11)6-5(10)3-12-9(6)14-8/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
MDUKQRMHYPCLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




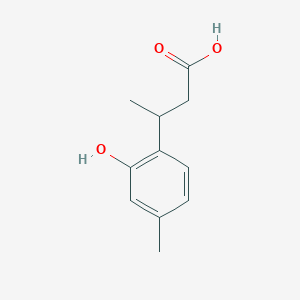
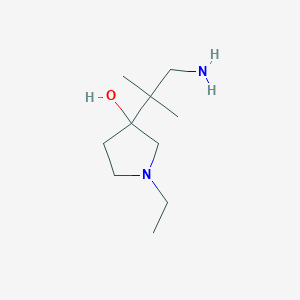

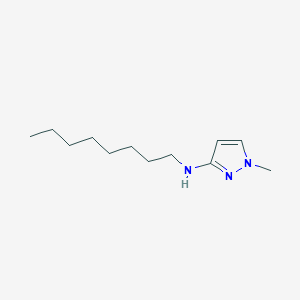
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)

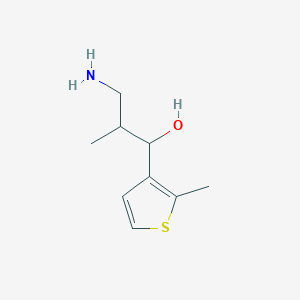
![8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13219445.png)
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
